5-(4-METHOXY-2-METHYLPHENYL)NICOTINIC ACID
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-12(18-2)3-4-13(9)10-6-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSIXMNWNRLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681359 | |
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-60-8 | |
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling Route
This method is widely used in organic synthesis for forming carbon-carbon bonds between aryl halides and boronic acids or esters under palladium catalysis.
- Procedure:
The key step involves coupling a 5-halonicotinic acid derivative (such as 5-bromonicotinic acid) with a boronic acid or boronate ester of 4-methoxy-2-methylphenyl. - Catalysts and Conditions:
Palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are employed with bases such as potassium carbonate or cesium carbonate in solvents like toluene, dioxane, or aqueous mixtures. Reactions are typically conducted at mild temperatures (80–110°C). - Advantages:
This method offers good functional group tolerance, high regioselectivity, and moderate to high yields. It is suitable for laboratory-scale synthesis and can be optimized for industrial applications. - Limitations:
Requires preparation or availability of halogenated nicotinic acid precursors and boronic acid derivatives. Palladium catalysts add cost and require removal in final product purification.
Oxidation of Substituted Pyridines
Another approach involves the selective oxidation of methyl groups on substituted pyridines to carboxylic acids, which can be adapted to prepare nicotinic acid derivatives.
- Example from Related Nicotinic Acid Derivatives:
Although direct literature on 5-(4-methoxy-2-methylphenyl)nicotinic acid oxidation is scarce, analogous methods for 5-methylnicotinic acid provide insight. For example, oxidation of 3,5-dimethylpyridine with hydrogen peroxide in concentrated sulfuric acid yields 5-methylnicotinic acid with good selectivity and yield (above 60%) under mild conditions (110–130°C, 5–20 hours). - Oxidants:
Hydrogen peroxide in sulfuric acid or potassium permanganate in aqueous media are common oxidants. Potassium permanganate is a strong oxidant but can cause over-oxidation and generate manganese dioxide by-products that complicate filtration and reduce yield. - Purification:
pH adjustment and filtration steps are crucial to separate the desired acid from by-products like pyridine dicarboxylic acids and manganese dioxide residues. - Challenges:
Over-oxidation, low selectivity, and filtration difficulties limit scalability. However, optimized reaction conditions and post-treatment improve purity and yield.
Data Summary Table of Preparation Methods
Research Findings and Notes
- The Suzuki-Miyaura coupling is the most direct and versatile synthetic route for attaching the substituted phenyl group to the nicotinic acid core, especially for the specific substitution pattern of 4-methoxy-2-methylphenyl.
- Oxidation methods are more commonly applied to simpler methyl-substituted pyridines but provide valuable insights into selective oxidation and purification strategies that could be adapted or combined with other synthetic steps.
- The use of hydrogen peroxide in sulfuric acid is advantageous due to lower cost and milder reaction conditions compared to potassium permanganate, which leads to difficult-to-filter manganese dioxide precipitates.
- Purification by pH adjustment and filtration is critical in all oxidation methods to separate the target acid from side products and impurities.
- Industrial-scale synthesis would require optimization of catalyst loading, reaction time, temperature, and purification to balance cost, yield, and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXY-2-METHYLPHENYL)NICOTINIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxy-2-methylphenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 5-(4-Methoxy-2-methylphenyl)pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHOXY-2-METHYLPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes through its structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 5-(4-methoxy-2-methylphenyl)nicotinic acid can be contextualized by comparing it to analogs with varying substituents. Below is a comparative analysis based on substituent effects and available
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Polarity and Solubility: The methoxy and methyl groups in the target compound reduce polarity compared to analogs with electronegative substituents like fluorine (-F) or hydroxyl (-OH) . For instance, 5-(2-fluorophenyl)-2-hydroxynicotinic acid exhibits higher aqueous solubility due to its hydroxyl group, which facilitates hydrogen bonding .
Electronic and Steric Influences :
- Methoxy (-OCH₃) is an electron-donating group, which may stabilize the aromatic ring through resonance, contrasting with electron-withdrawing groups like -F or -CN in other analogs .
- Steric hindrance from the 2-methyl group in the target compound could impact binding affinities in biological systems compared to less bulky analogs.
Biological Activity
5-(4-Methoxy-2-Methylphenyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a nicotinic acid backbone with a methoxy and a methyl group on the phenyl ring. This unique substitution pattern may influence its biological activity by enhancing binding affinity to specific receptors or enzymes.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. The presence of the methoxy group could enhance its lipophilicity, facilitating better membrane penetration and receptor binding.
- Modulation of Biochemical Pathways : It is suggested that the compound could modulate pathways related to inflammation and neuroprotection, although specific targets remain under investigation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which is crucial for conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Effects : Given its interaction with nAChRs, there is potential for neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
- In Vitro Studies : In various in vitro assays, this compound demonstrated significant inhibition of certain bacterial strains, suggesting its potential as an antimicrobial agent. Further studies are needed to elucidate the exact mechanisms involved.
- Animal Models : Animal studies have indicated that the compound may reduce markers of inflammation and oxidative stress, pointing towards its therapeutic potential in chronic inflammatory conditions .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Receptor interaction, Modulation of pathways |
| 5-(4-Methylphenyl)pyridine-3-carboxylic acid | Moderate anti-inflammatory | Similar receptor targets |
| 2-Methoxy-5-pyridinecarboxylic acid | Limited antibacterial | Different structural features |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(4-methoxy-2-methylphenyl)nicotinic acid?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link the nicotinic acid core to the substituted phenyl ring. Key steps include:
- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent undesired side reactions.
- Catalytic systems : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) for efficient coupling .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity.
Q. How can structural characterization be performed to confirm the compound’s integrity?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- NMR spectroscopy : Assign peaks via 2D techniques (¹H-¹³C HSQC, HMBC) to confirm regiochemistry and substituent orientation. For example, the methoxy group’s singlet in ¹H NMR (~δ 3.8 ppm) and aromatic protons’ splitting patterns validate substitution patterns.
- Mass spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at <25°C, away from oxidizers and moisture.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the compound’s role in calcium signaling pathways?
- Methodological Answer :
- Intracellular Ca²⁺ imaging : Use Fluo-4 AM dye in cell lines (e.g., HEK293) to monitor Ca²⁺ flux. Pre-treat cells with inhibitors (e.g., Pyr6 for SOCE, 2-APB for IP₃ receptors) to identify signaling mechanisms .
- Lysosomal Ca²⁺ release assays : Apply NAADP-AM to trigger TPC1/2 channels and measure ER-lysosome crosstalk via TEM imaging of membrane contact sites (MCSs) .
Q. What strategies address low yields in the final coupling step?
- Methodological Answer :
- Optimize reaction conditions : Screen solvents (DMF vs. THF), temperatures (60–100°C), and catalyst loading (0.5–5 mol% Pd).
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 150°C) while improving regioselectivity .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry.
Q. How to resolve contradictions between XRD and NMR data for substituent orientation?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature experiments to detect conformational flexibility (e.g., ring flipping) that may obscure NMR assignments.
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian/B3LYP) with experimental data to validate crystal structure predictions .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH extremes (1–13), UV light, and oxidative agents (H₂O₂). Monitor degradation via HPLC-PDA at 254 nm .
- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites via UPLC-QTOF-MS.
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., nicotinic acetylcholine receptors). Validate poses with MD simulations (GROMACS) to assess binding stability.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
